molecular formula C₇H₃D₄N B1140542 3-Vinylpyridine-d4 CAS No. 1216466-39-5

3-Vinylpyridine-d4

Cat. No.: B1140542
CAS No.: 1216466-39-5
M. Wt: 109.16
InChI Key:
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Description

3-Vinylpyridine-d4 is a deuterated derivative of 3-vinylpyridine, a compound that contains a vinyl group attached to the third position of a pyridine ring. The deuterium atoms replace the hydrogen atoms in the vinyl group, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-vinylpyridine-d4 typically involves the deuteration of 3-vinylpyridine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the vinyl group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity and yield of the product are critical factors in industrial settings, and advanced purification techniques are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Vinylpyridine-d4 undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethylpyridine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethylpyridine derivatives.

    Substitution: Halogenated pyridines and substituted pyridine derivatives.

Scientific Research Applications

3-Vinylpyridine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions using NMR spectroscopy.

    Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

    Industry: Applied in the production of specialty chemicals and materials with specific isotopic labeling.

Mechanism of Action

The mechanism of action of 3-vinylpyridine-d4 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. The vinyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Vinylpyridine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling benefits.

    4-Vinylpyridine: Another isomer with the vinyl group attached to the fourth position of the pyridine ring, used in polymer synthesis and other applications.

    2-Vinylpyridine: The vinyl group is attached to the second position, offering different reactivity and properties.

Uniqueness

3-Vinylpyridine-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR studies, providing detailed insights into molecular structures and interactions.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYLEIWHTWHCU-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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